6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
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Overview
Description
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The final step involves the conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and trifluoromethyl-containing compounds, such as:
- 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]
- 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-pyrrolidine]
- 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-morpholine]
Uniqueness
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOXWWFLVUKUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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